1-Acetylpiperidine-4-sulfonyl fluoride

Catalog No.
S14177071
CAS No.
M.F
C7H12FNO3S
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetylpiperidine-4-sulfonyl fluoride

Product Name

1-Acetylpiperidine-4-sulfonyl fluoride

IUPAC Name

1-acetylpiperidine-4-sulfonyl fluoride

Molecular Formula

C7H12FNO3S

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C7H12FNO3S/c1-6(10)9-4-2-7(3-5-9)13(8,11)12/h7H,2-5H2,1H3

InChI Key

LMWZLLRNTDAAMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)S(=O)(=O)F

1-Acetylpiperidine-4-sulfonyl fluoride is a sulfonyl fluoride compound characterized by the presence of a sulfonyl fluoride group attached to a piperidine ring with an acetyl substituent. The molecular formula is C8H10FNO2SC_8H_{10}FNO_2S, and it features a sulfonyl fluoride moiety, which is known for its reactivity in forming covalent bonds with nucleophiles, particularly in biological systems. This compound is part of a class of sulfonyl fluorides that have gained attention for their utility in medicinal chemistry and chemical biology due to their ability to selectively modify proteins and enzymes.

The primary reaction involving 1-acetylpiperidine-4-sulfonyl fluoride is its interaction with nucleophiles, such as amino acids in proteins. The sulfonyl fluoride group can react with nucleophilic residues, such as lysine or serine, leading to the formation of stable sulfonamide bonds. This reaction pathway is significant in the context of enzyme inhibition and modification, where the sulfonyl fluoride acts as a covalent inhibitor. The mechanism typically involves the nucleophilic attack on the sulfur atom, resulting in the release of fluoride ions and the formation of a sulfonamide product .

1-Acetylpiperidine-4-sulfonyl fluoride exhibits notable biological activity, primarily through its ability to covalently modify target proteins. This modification can lead to changes in enzyme activity, making it a useful tool in probing biological pathways and mechanisms. For instance, sulfonyl fluorides are often employed as probes in chemical biology to study enzyme function and protein interactions . The compound's reactivity profile allows it to selectively target specific residues within enzymes, potentially leading to therapeutic applications in drug design.

Several synthetic routes have been developed for the preparation of 1-acetylpiperidine-4-sulfonyl fluoride:

  • Fluorosulfonylation: This method involves treating piperidine derivatives with fluorosulfonic acid or related fluorinating agents under controlled conditions to introduce the sulfonyl fluoride group.
  • Acetylation followed by Sulfonylation: Acetylpiperidine can be synthesized first, followed by subsequent treatment with sulfonyl fluoride reagents to achieve the desired product.
  • Visible-Light-Mediated Synthesis: Recent advancements have introduced light-mediated reactions that allow for the formation of sulfonyl fluorides from arylazo sulfones, providing an efficient method for synthesizing various sulfonyl fluoride derivatives, including this compound .

1-Acetylpiperidine-4-sulfonyl fluoride finds applications in several fields:

  • Chemical Biology: Used as a probe to study enzyme mechanisms and protein interactions.
  • Medicinal Chemistry: Potentially useful in drug development due to its ability to inhibit specific enzymes through covalent modification.
  • Materials Science: May be employed in developing new materials that require specific chemical functionalities.

Interaction studies involving 1-acetylpiperidine-4-sulfonyl fluoride focus on its binding affinity and reactivity with various proteins. These studies often utilize techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to elucidate the nature of the interactions and confirm covalent modifications. The compound's ability to selectively label active site residues in enzymes provides insights into enzyme function and regulation .

1-Acetylpiperidine-4-sulfonyl fluoride shares structural similarities with other sulfonyl fluorides but exhibits unique properties due to its specific substituents. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
SulfuryldifluorideSulfur atom bonded to two fluorinesHighly reactive; used in gas-phase reactions
Benzene sulfonyl chlorideBenzene ring attached to a sulfonateLess selective than sulfonyl fluorides
3-FluorobenzenesulfonamideFluorine substituted on benzeneUseful for studying aromatic interactions
4-(Trifluoromethyl)benzenesulfonamideTrifluoromethyl group on benzeneIncreased lipophilicity; potential drug candidate

The uniqueness of 1-acetylpiperidine-4-sulfonyl fluoride lies in its piperidine core, which enhances its solubility and reactivity compared to other compounds lacking such structural features.

XLogP3

0.2

Hydrogen Bond Acceptor Count

4

Exact Mass

209.05219258 g/mol

Monoisotopic Mass

209.05219258 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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